7-(benzyloxy)-4-propyl-2H-chromen-2-one
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Overview
Description
7-(Benzyloxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with a chromone derivative, such as 7-hydroxy-4-propyl-2H-chromen-2-one.
Benzylation: The hydroxyl group at the 7-position is benzylated using benzyl chloride in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques like column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the chromone core results in dihydrochromones.
Substitution: Substitution reactions yield various functionalized chromones.
Scientific Research Applications
7-(Benzyloxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its inhibition of monoamine oxidase B (MAO-B) is due to its binding to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This action is beneficial in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds are also MAO-B inhibitors and have been studied for their potential therapeutic applications .
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound is used in the synthesis of Schiff base ligands and has shown antioxidant and antimicrobial activities .
Uniqueness
7-(Benzyloxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and benzyloxy group at the 7-position contribute to its selective inhibition of MAO-B, making it a promising candidate for further research in neurodegenerative disease treatment.
Properties
Molecular Formula |
C19H18O3 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-phenylmethoxy-4-propylchromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-2-6-15-11-19(20)22-18-12-16(9-10-17(15)18)21-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
InChI Key |
ZUKCMSURZUEGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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